molecular formula C10H4Cl2N2 B13232194 5,8-Dichloroisoquinoline-1-carbonitrile

5,8-Dichloroisoquinoline-1-carbonitrile

Cat. No.: B13232194
M. Wt: 223.05 g/mol
InChI Key: OJIZETVXVJWGDG-UHFFFAOYSA-N
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Description

5,8-Dichloroisoquinoline-1-carbonitrile is a halogenated isoquinoline derivative characterized by two chlorine substituents at positions 5 and 8 of the isoquinoline backbone and a carbonitrile group at position 1. The dichloro substitution likely enhances electron-withdrawing effects, influencing its solubility, stability, and utility in medicinal chemistry or materials science.

Properties

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

5,8-dichloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H

InChI Key

OJIZETVXVJWGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a nitrile group. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. The resulting dichloroisoquinoline is then reacted with a cyanating agent, such as cyanogen bromide, under controlled conditions to form the nitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

5,8-Dichloroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,8-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5,8-dichloroisoquinoline-1-carbonitrile with two structurally related compounds: 4-chloroisoquinoline-1-carbonitrile and 5,8-dimethylisoquinoline-1-carbonitrile.

Table 1: Comparative Data for Isoquinoline Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Purity (%) Key Applications/Notes
This compound 5-Cl, 8-Cl C₁₀H₄Cl₂N₂ 222.02 (calculated) Not reported - Potential kinase inhibitor; high electrophilicity due to dual Cl substituents
4-Chloroisoquinoline-1-carbonitrile 4-Cl C₁₀H₅ClN₂ 188.62 70.0 97, 95+ Intermediate in drug synthesis; optimized synthesis route available
5,8-Dimethylisoquinoline-1-carbonitrile 5-CH₃, 8-CH₃ C₁₂H₁₀N₂ 182.22 (calculated) Not reported - Electron-donating groups enhance stability; used in ligand design

Key Comparisons:

Substituent Effects on Reactivity Chlorine vs. Methyl Groups: The dichloro derivative exhibits stronger electron-withdrawing effects compared to the electron-donating methyl groups in 5,8-dimethylisoquinoline-1-carbonitrile. This difference impacts reactivity in cross-coupling reactions or nucleophilic substitutions .

Synthetic Feasibility The 70% yield reported for 4-chloroisoquinoline-1-carbonitrile suggests efficient halogenation protocols, whereas dichloro derivatives often require multi-step syntheses with lower yields due to regioselectivity challenges .

Physicochemical Properties

  • Molecular Weight : The dichloro derivative’s higher molecular weight (222.02 g/mol) may affect solubility, necessitating polar solvents for practical use.
  • Purity : Commercial 4-chloro analogs are available at 95–97% purity, but dichloro derivatives may require advanced purification techniques (e.g., column chromatography) .

Applications

  • 4-Chloro : Widely used as a building block for antimalarial and anticancer agents.
  • 5,8-Dichloro : Hypothesized to show enhanced binding affinity in kinase inhibition due to increased electrophilicity.

Research Findings and Limitations

  • Gaps in Data: Direct experimental data for this compound (e.g., spectral characterization, biological activity) remain scarce, necessitating further studies.
  • Synthetic Challenges: Dual halogenation at non-adjacent positions (5 and 8) may require tailored catalysts or directing groups to improve efficiency.

Biological Activity

5,8-Dichloroisoquinoline-1-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula : C10_{10}H6_6Cl2_2N

Molecular Weight : Approximately 229.07 g/mol

The compound features a bicyclic isoquinoline framework with chlorine substituents at the 5 and 8 positions and a carbonitrile group at the 1 position. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

The compound has also shown promise in anticancer research. Notably, it has been investigated for its cytotoxic effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). Studies reveal that it may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of CDC25 and HDAC : These are key regulators of the cell cycle and epigenetic modifications, respectively. Inhibiting these targets can lead to cell cycle arrest and increased apoptosis in tumor cells .
  • DNA Damage Induction : The compound triggers DNA damage responses, contributing to its anticancer efficacy .

Research Findings

A review of existing literature highlights several studies that have evaluated the biological activity of this compound. Below is a summary table of key findings:

StudyActivityCell Line TestedIC50_{50} (µM)Mechanism
AntimicrobialVarious bacteriaN/AEnzyme inhibition
AnticancerMDA-MB-231 (TNBC)15.3CDC25/HDAC inhibition, apoptosis
CytotoxicityHCT-8 (Cancer)12.5DNA damage response

Case Study 1: Anticancer Efficacy in TNBC

A study focused on the effects of this compound on MDA-MB-231 cells reported an IC50_{50} value of approximately 15.3 µM. The compound was found to significantly inhibit cell proliferation while sparing non-malignant cells, suggesting a selective action against cancerous tissues .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against multiple bacterial strains. Results indicated that it exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics.

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